molecular formula C17H22N2O5 B4885317 N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide

N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide

Cat. No. B4885317
M. Wt: 334.4 g/mol
InChI Key: XDQIZYVBTKTODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide, also known as LY2334737, is a small molecule drug that has shown potential in the field of scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been studied for its potential therapeutic uses in various neurological disorders.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide acts as a selective antagonist of the mGluR2 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain. The activation of mGluR2 receptor inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain. N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide binds to the mGluR2 receptor and blocks its activation, leading to an increase in glutamate release. This modulates the glutamatergic neurotransmission and has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of glutamate in the prefrontal cortex, which is involved in the regulation of cognitive functions such as attention and working memory. N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has also been shown to increase the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and reach the brain. It has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, the limitations of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide include its selectivity for the mGluR2 receptor, which may limit its therapeutic potential in certain disorders. It also has a short half-life and may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide. One potential direction is the development of more selective antagonists of the mGluR2 receptor that can target specific subtypes of the receptor. Another direction is the investigation of the potential therapeutic uses of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. The use of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide in combination with other drugs may also be explored to enhance its therapeutic effects. Finally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide and enhance its clinical efficacy.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, anxiety, depression, and addiction. It has been shown to modulate the glutamatergic neurotransmission in the brain, which is involved in the regulation of these disorders. N-(5-tert-butyl-3-isoxazolyl)-2,4,5-trimethoxybenzamide has also been studied for its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)14-9-15(19-24-14)18-16(20)10-7-12(22-5)13(23-6)8-11(10)21-4/h7-9H,1-6H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQIZYVBTKTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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